molecular formula C13H24N2O4 B13551015 Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate

Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B13551015
M. Wt: 272.34 g/mol
InChI Key: DHYVGVKXFJRPDK-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a carbamoyl group attached to a piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl and carbamoyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the carbamoyl group can produce an amine .

Scientific Research Applications

Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The tert-butyl group provides steric hindrance, while the hydroxyethyl and carbamoyl groups contribute to the binding affinity and specificity of the PROTAC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provide a balance of steric hindrance, binding affinity, and chemical reactivity. This makes it particularly useful as a linker in the development of PROTACs for targeted protein degradation .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-10(5-8-15)11(17)14-6-9-16/h10,16H,4-9H2,1-3H3,(H,14,17)

InChI Key

DHYVGVKXFJRPDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCO

Origin of Product

United States

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